molecular formula C10H20O3 B1172435 2-Diazoniocycloundec-1-en-1-olate CAS No. 14088-65-4

2-Diazoniocycloundec-1-en-1-olate

Cat. No.: B1172435
CAS No.: 14088-65-4
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Description

2-Diazoniocycloundec-1-en-1-olate is a diazonio compound characterized by an 11-membered unsaturated ring (cycloundecen) fused with a diazonio (N₂⁺) group and an enolate (C=O⁻) moiety. Diazonio-enolate systems are typically reactive due to the strained ring and the electrophilic nature of the diazonio group, making them intermediates in synthetic organic chemistry and crystallography studies .

Properties

CAS No.

14088-65-4

Molecular Formula

C10H20O3

Synonyms

2-Diazocycloundecanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Diazoniocycloundec-1-en-1-olate and its analogs, inferred from available

Property 2-Diazoniocycloundec-1-en-1-olate 2-Diazoniocyclohepten-1-olate 3-(Cyclohexen-1-yl)-1-diazonioprop-1-en-2-olate
Molecular Formula C₁₁H₁₈N₂O (hypothetical) C₇H₁₀N₂O C₉H₁₂N₂O (inferred)
Molecular Weight ~196.3 (calculated) 138.17 ~164.2 (calculated)
Ring Size 11-membered 7-membered 6-membered (cyclohexenyl) + propene chain
Hydrogen Bond Donors 0 (assumed) 0 0 (assumed)
Hydrogen Bond Acceptors 2 (assumed) 2 2 (assumed)
Topological Polar Surface Area (TPSA) ~19.1 Ų (estimated) 19.1 Ų Not reported
Complexity High (due to larger ring) 192 Moderate (smaller ring + chain)
Stability Likely higher (reduced ring strain) Moderate (7-membered strain) Lower (smaller ring + chain strain)

Key Findings:

The cyclohepten derivative (C₇H₁₀N₂O) has a TPSA of 19.1 Ų, suggesting moderate polarity, which may correlate with solubility in polar aprotic solvents .

Reactivity: Diazonio-enolates are inherently reactive due to the electrophilic diazonio group. Smaller rings (e.g., cyclohepten) may undergo faster ring-opening reactions or dimerization due to higher strain, whereas the cycloundecen derivative might favor cycloaddition or substitution reactions .

Structural Characterization :

  • SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles despite their reactivity .

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